

3'-Formyl-[1,1'-biphenyl]-3-carboxylic acid CAS number lookup

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3'-Formyl-[1,1'-biphenyl]-3-carboxylic acid

Cat. No.: B112320

[Get Quote](#)

Technical Guide: 3'-Formyl-[1,1'-biphenyl]-3-carboxylic acid

CAS Number: 222180-19-0

This technical guide provides an in-depth overview of **3'-Formyl-[1,1'-biphenyl]-3-carboxylic acid**, including its chemical properties, a detailed synthesis protocol, and its relevance in the context of drug development, particularly as a potential scaffold for URAT1 inhibitors. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.

Chemical and Physical Properties

Property	Value
Molecular Formula	C ₁₄ H ₁₀ O ₃
Molecular Weight	226.23 g/mol
Appearance	Solid
SMILES	O=Cc1cccc(c1)c2cccc(c2)C(=O)O
InChI	InChI=1S/C14H10O3/c15-9-10-3-1-4-11(7-10)12-5-2-6-13(8-12)14(16)17/h1-9H,(H,16,17)

Synthesis Protocol

The synthesis of **3'-Formyl-[1,1'-biphenyl]-3-carboxylic acid** can be achieved via a Suzuki-Miyaura cross-coupling reaction. This method is widely used for the formation of carbon-carbon bonds to create biaryl compounds.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)

Reaction Scheme:

Materials:

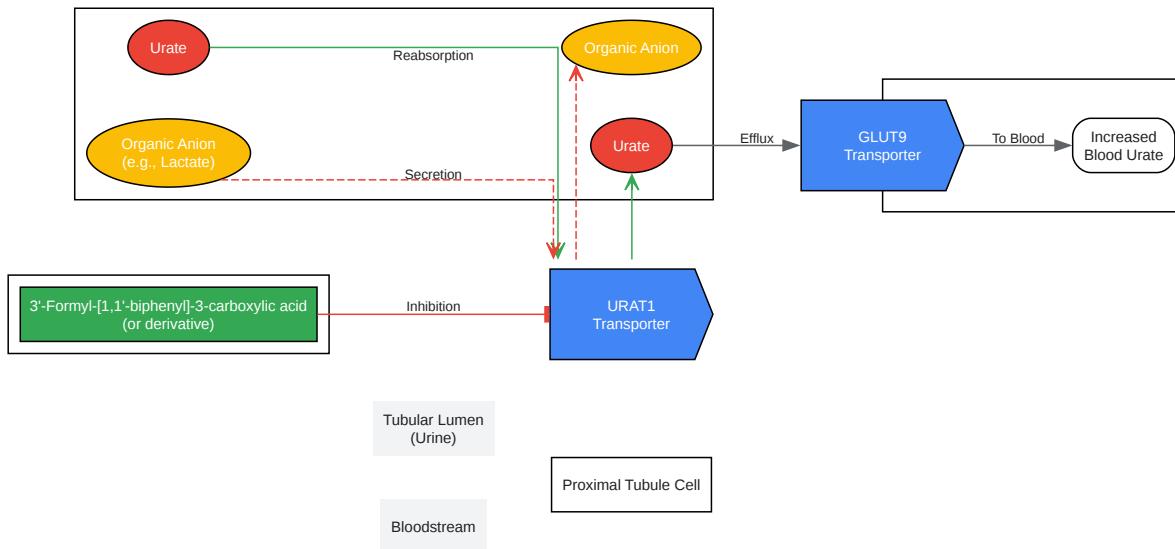
- 3-Formylphenylboronic acid
- 3-Bromobenzoic acid
- Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) $[Pd(PPh_3)_4]$)
- Base (e.g., Potassium carbonate $[K_2CO_3]$)
- Solvent (e.g., 1,4-Dioxane and Water mixture)
- Ethyl acetate
- Brine
- Anhydrous sodium sulfate
- Silica gel for column chromatography
- Argon or Nitrogen gas

Procedure:

- Reaction Setup: In a round-bottom flask, combine 3-Formylphenylboronic acid (1.0 equivalent), 3-Bromobenzoic acid (1.0 equivalent), and a suitable base such as potassium carbonate (2.0 equivalents).
- Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 ratio) to the flask.

- Catalyst Addition: Purge the mixture with an inert gas (argon or nitrogen) for 15-20 minutes. Subsequently, add the palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents), to the reaction mixture.
- Reaction Conditions: Heat the reaction mixture to a temperature of 80-100 °C and stir under an inert atmosphere. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.
- Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with water and extract the product with an organic solvent like ethyl acetate.
- Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
- Final Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure **3'-Formyl-[1,1'-biphenyl]-3-carboxylic acid**.

Application in Drug Development: URAT1 Inhibition

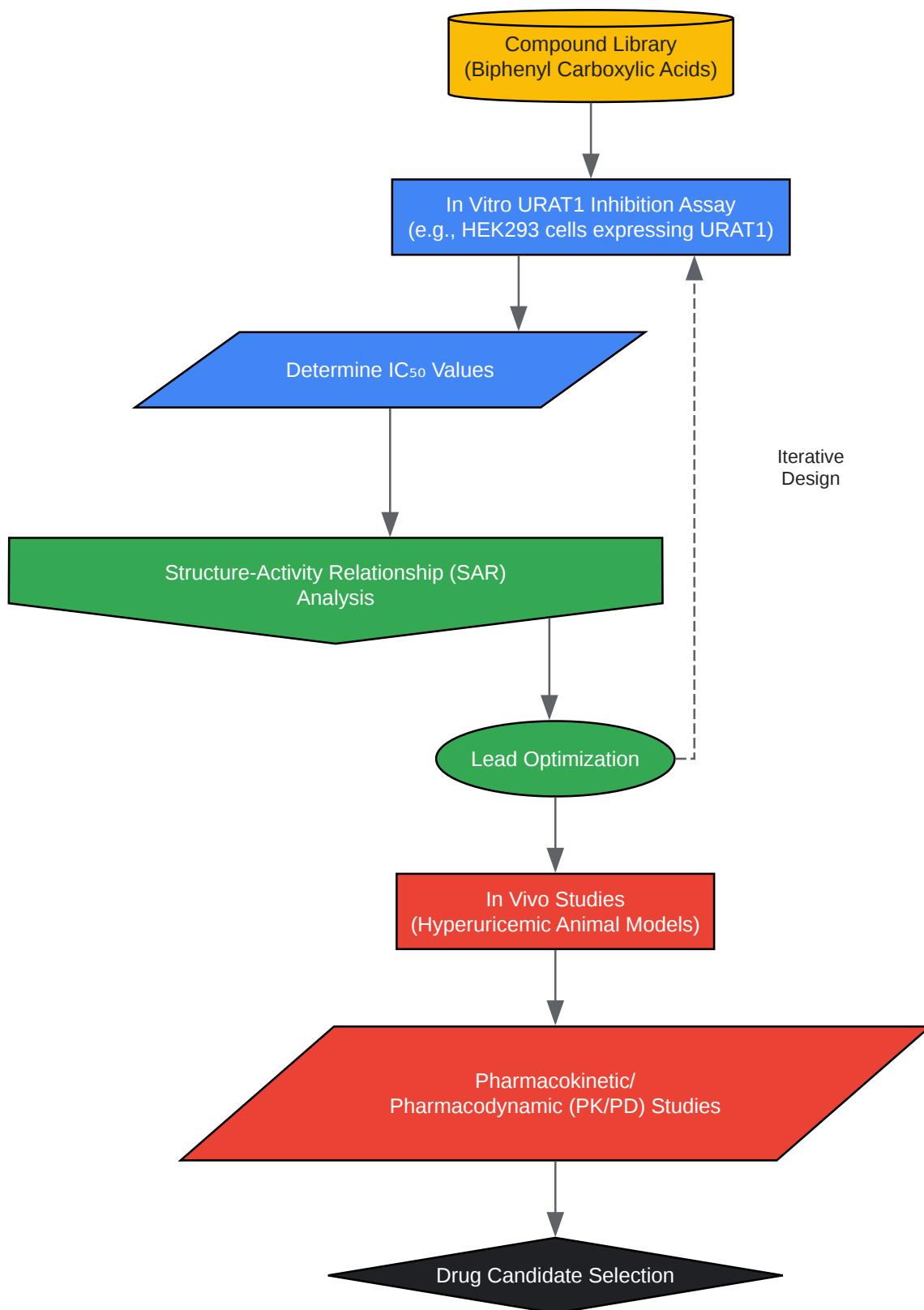

Biphenyl carboxylic acid derivatives have emerged as a significant class of compounds in drug discovery, particularly as inhibitors of the urate transporter 1 (URAT1).^{[7][8][9]} URAT1 is a key protein in the kidneys responsible for the reabsorption of uric acid from the urine back into the bloodstream.^{[10][11][12][13][14][15]} Inhibition of URAT1 increases the excretion of uric acid, thereby lowering its levels in the blood.^[12] This mechanism is a therapeutic target for the treatment of hyperuricemia and gout.^{[7][8][9][10][12]}

While specific biological data for **3'-Formyl-[1,1'-biphenyl]-3-carboxylic acid** is not readily available in the public domain, the biphenyl carboxylic acid scaffold is a key pharmacophore in several potent URAT1 inhibitors. The following table summarizes the *in vitro* activity of some representative biphenyl carboxylic acid derivatives as URAT1 inhibitors.

Compound	IC ₅₀ (µM) for URAT1 Inhibition	Reference
A1 (a biphenyl carboxylic acid derivative)	0.93	[8][9]
B21 (a biphenyl carboxylic acid derivative)	0.17	[8][9]
URAT1 inhibitor 1	0.032	[16]
URAT1 inhibitor 3	0.0008	[16][17]
URAT1 inhibitor 8	0.001	[16]

URAT1-Mediated Urate Reabsorption Pathway

The following diagram illustrates the role of URAT1 in the renal proximal tubule and the mechanism of its inhibition.



[Click to download full resolution via product page](#)

Caption: URAT1-mediated urate reabsorption in the kidney and its inhibition.

Experimental Workflow for Screening URAT1 Inhibitors

The following diagram outlines a typical workflow for identifying and characterizing novel URAT1 inhibitors.

[Click to download full resolution via product page](#)

Caption: Workflow for the discovery of novel URAT1 inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. tcichemicals.com [tcichemicals.com]
- 2. gala.gre.ac.uk [gala.gre.ac.uk]
- 3. ajgreenchem.com [ajgreenchem.com]
- 4. Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-s... [ouci.dntb.gov.ua]
- 5. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of Novel Biphenyl Carboxylic Acid Derivatives as Potent URAT1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of Novel Biphenyl Carboxylic Acid Derivatives as Potent URAT1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. docwirenews.com [docwirenews.com]
- 11. The URAT1 Uric Acid Transporter Is Important in Uric Acid Homeostasis and Its Activity May be Altered in Gout Patients and in Drug-Induced Hyperuricemia - ACR Meeting Abstracts [acrabstracts.org]
- 12. What are URAT1 inhibitors and how do they work? [synapse.patsnap.com]
- 13. Mechanisms of urate transport and uricosuric drugs inhibition in human URAT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. URAT1 - Transporters - Solvo Biotechnology [solvobiotech.com]
- 15. A Brief Review of Natural Products with Urate Transporter 1 Inhibition for the Treatment of Hyperuricemia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
- 17. medchemexpress.com [medchemexpress.com]

- To cite this document: BenchChem. [3'-Formyl-[1,1'-biphenyl]-3-carboxylic acid CAS number lookup]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b112320#3-formyl-1-1-biphenyl-3-carboxylic-acid-cas-number-lookup>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com